3,4,5,6-Tetrachloropyridin-2-amine
Description
Contextualization within Halogenated Pyridine (B92270) Chemistry
Halogenated pyridines are a class of organic compounds where one or more hydrogen atoms on the pyridine ring are replaced by halogen atoms. The presence of electronegative halogens significantly influences the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack. Polychlorinated pyridines, such as pentachloropyridine (B147404), are particularly reactive towards nucleophiles.
The chemistry of 3,4,5,6-Tetrachloropyridin-2-amine is intrinsically linked to the reactivity of these highly chlorinated precursors. The synthesis of this amine typically involves the nucleophilic aromatic substitution (SNAr) of a more chlorinated pyridine, such as pentachloropyridine, with ammonia (B1221849) or an ammonia equivalent. chemguide.co.uk In this reaction, the ammonia acts as a nucleophile, attacking an electron-deficient carbon atom on the pyridine ring and displacing a chloride ion. The positions on the pyridine ring most susceptible to nucleophilic attack are generally the 2-, 4-, and 6-positions due to the electronic influence of the ring nitrogen. The substitution of a chlorine atom with an amino group at the 2-position to form this compound is a key transformation within this area of chemistry. The reaction conditions, such as temperature and pressure, can be significant for achieving this substitution. For instance, the direct substitution of chlorine with ammonia on some chloropyridines can require high temperatures, often around 200°C, and may need to be carried out in an autoclave under pressure. psu.edu
Scope and Research Significance of this compound
The primary research significance of this compound lies in its role as a precursor and intermediate in the synthesis of agrochemicals. While direct applications of the compound itself are not widely reported, its structural framework is a component of certain herbicidal molecules. For example, related aminotrichloropicolinic acids are the basis for herbicides like picloram. google.com The synthesis of such complex molecules often relies on the availability of highly functionalized building blocks like this compound.
In a broader sense, the study of the reactivity of this compound and similar compounds contributes to the fundamental understanding of nucleophilic substitution on electron-deficient heterocyclic systems. This knowledge is crucial for the rational design and synthesis of new functional molecules with potential applications in medicinal chemistry and materials science. The presence of multiple reactive sites—the amino group and the remaining chlorine atoms—allows for further chemical modifications, making it a versatile scaffold for combinatorial chemistry and the generation of compound libraries for screening purposes.
Historical Development of Research on this compound
The historical development of research on this compound is closely tied to the broader exploration of polychlorinated pyridine chemistry. The initial impetus for studying these compounds arose from the need for new and effective pesticides and herbicides in the mid-20th century. The synthesis and reactivity of pentachloropyridine and its derivatives were extensively investigated during this period.
Chemical Compound Data
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 51501-52-1 |
| Molecular Formula | C₅H₂Cl₄N₂ |
| Molecular Weight | 231.89 g/mol |
| Boiling Point | 312.7 °C at 760 mmHg |
| Density | 1.746 g/cm³ |
| Refractive Index | 1.645 |
Structure
3D Structure
Properties
IUPAC Name |
3,4,5,6-tetrachloropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl4N2/c6-1-2(7)4(9)11-5(10)3(1)8/h(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFHNOMCUBAGRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1Cl)Cl)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199485 | |
| Record name | 3,4,5,6-tetrachloropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51501-52-1 | |
| Record name | 3,4,5,6-tetrachloropyridin-2-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051501521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,5,6-tetrachloropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of 3,4,5,6 Tetrachloropyridin 2 Amine
Established Synthetic Pathways for 3,4,5,6-Tetrachloropyridin-2-amine Production
The generation of this compound relies heavily on the chemical manipulation of polychlorinated pyridine (B92270) precursors. The strong electron-withdrawing nature of the multiple chlorine atoms and the ring nitrogen atom activates the pyridine core towards nucleophilic attack, which is the fundamental principle behind its synthesis.
Amination Reactions in Halogenated Pyridine Synthesis
Amination reactions are a primary tool for the synthesis of aminopyridines. The most common approach involves the nucleophilic aromatic substitution (SNAr) of a halogen atom by an amine. For substrates like chloropyridines, these reactions can be challenging and may require elevated temperatures, pressure, or catalysis, particularly if the ring is not sufficiently activated by electron-withdrawing groups. psu.eduyoutube.comnih.gov However, in heavily chlorinated pyridines, the inductive effect of the chlorine atoms significantly facilitates this substitution. The reaction of heteroaryl chlorides with amines in water, sometimes with additives like potassium fluoride, can provide a facile SNAr pathway, although this is less effective for pyridines unless an additional electron-withdrawing group is present. researchgate.net
Role of Tetrachloropicolinonitriles as Precursors
In principle, a nitrile group (-C≡N) can be converted to a primary amine group (-NH₂) through chemical reduction. Therefore, a tetrachloropicolinonitrile could theoretically serve as a precursor to a tetrachloropyridin-2-amine. However, the use of tetrachloropicolinonitriles for the specific synthesis of this compound is not a prominently documented or established pathway in the surveyed chemical literature. The more conventional routes typically involve direct amination of a more halogenated pyridine ring.
Directed Synthesis from Polychlorinated Pyridines
The most direct and established synthetic route to this compound is the directed amination of pentachloropyridine (B147404). The pyridine ring's nitrogen atom activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack. stackexchange.comvaia.com While nucleophilic substitution on pentachloropyridine often shows a preference for the C4 position rsc.orgnih.gov, substitution at the C2 position is also a significant and expected outcome. The reaction of pentachloropyridine with ammonia (B1221849) (ammonolysis), typically conducted under pressure in an autoclave due to the high temperatures required, leads to the substitution of one chlorine atom. psu.edu This reaction is expected to yield a mixture of 2-amino-3,4,5,6-tetrachloropyridine and 4-amino-2,3,5,6-tetrachloropyridine, from which the desired 2-amino isomer must be isolated and purified. The inertness of the chlorine atoms at the beta positions (C3, C5) to nucleophilic exchange ensures that substitution is directed specifically to the alpha (C2) and gamma (C4) positions. googleapis.com
Novel and Green Synthetic Approaches to this compound
Modern synthetic chemistry emphasizes the development of more environmentally benign and efficient reaction protocols. For aminopyridine synthesis, several "green" strategies have been explored for related compounds, although specific applications to this compound are not yet prevalent in the literature. Potential adaptations could include:
Microwave-Assisted Synthesis: SNAr reactions for producing anilinopyridines have been successfully performed in ethanol (B145695) under microwave conditions, achieving moderate to excellent yields in significantly reduced reaction times (e.g., 10 minutes). researchgate.net
Aqueous Reaction Media: The use of water as a solvent, often with a phase-transfer catalyst or surfactant, is a key green chemistry principle. SNAr reactions have been demonstrated in aqueous systems, which can simplify workup and reduce reliance on volatile organic solvents. researchgate.net
Catalyst-Free Methods: Developing reactions that proceed under mild, catalyst-free conditions is highly desirable. For certain activated substrates, SNAr reactions with amines can occur neat or in a solvent like DMSO at room temperature, avoiding the need for metal catalysts or harsh reagents. nih.gov
While these methods hold promise, their application to the robust pentachloropyridine substrate for the synthesis of the target molecule would require specific investigation and optimization.
Optimization of Reaction Conditions and Yield for this compound Synthesis
The yield and purity of this compound from the ammonolysis of pentachloropyridine are highly dependent on the reaction conditions. Key parameters for optimization include temperature, pressure, solvent, reaction time, and the nature of the aminating agent. Direct substitution of chlorine on 2,6-dichloropyridine (B45657) with ammonia, for instance, requires high temperatures (around 200°C) and pressure in an autoclave. psu.edu For pentachloropyridine, similar forcing conditions are expected.
Optimization would involve systematically varying these parameters to maximize the formation of the desired 2-amino isomer over the 4-amino isomer and minimize side reactions. A representative, though hypothetical, optimization study is shown below.
| Entry | Amine Source | Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Yield of 2-Amino Isomer (%) |
|---|---|---|---|---|---|---|
| 1 | Aqueous NH₃ | Dioxane | 180 | 20 | 12 | Low |
| 2 | Aqueous NH₃ | Dioxane | 220 | 30 | 12 | Moderate |
| 3 | Liquid NH₃ | None | 200 | ~40 | 24 | Moderate-High |
| 4 | NaNH₂ | Toluene | 110 | 1 | 8 | Low (Decomposition) |
| 5 | Aqueous NH₃ | NMP | 200 | 25 | 10 | Moderate |
This table is illustrative of typical optimization parameters for SNAr reactions on chloropyridines and is not based on reported data for this specific transformation.
Mechanistic Investigations of this compound Formation Reactions
The formation of this compound from pentachloropyridine and ammonia proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process. youtube.com
Nucleophilic Addition: The reaction is initiated by the attack of the nucleophile (ammonia, :NH₃) on one of the electron-deficient carbon atoms of the pyridine ring. The pyridine nitrogen and the five chlorine atoms render the ring highly electrophilic. Attack is strongly favored at the C2 (ortho) and C4 (para) positions. This is because the negative charge of the resulting anionic intermediate can be delocalized onto the electronegative ring nitrogen atom, providing significant stabilization. stackexchange.comvaia.com Attack at the C3 or C5 positions does not allow for this resonance stabilization, making that pathway energetically unfavorable. The formation of this resonance-stabilized anionic complex, often called a Meisenheimer complex, is typically the rate-determining step of the reaction as it involves the temporary disruption of the ring's aromaticity. youtube.comstackexchange.com
Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the expulsion of the leaving group, which in this case is a chloride ion (Cl⁻). The departure of the chloride ion from the tetrahedral intermediate yields the final product, this compound.
Reaction Chemistry and Derivatization of 3,4,5,6 Tetrachloropyridin 2 Amine
Electrophilic Aromatic Substitution Reactions of the Pyridine (B92270) Ring System
The pyridine ring is generally deactivated towards electrophilic aromatic substitution (SEAr) due to the electron-withdrawing nature of the nitrogen atom. youtube.comyoutube.com This deactivation is further intensified in 3,4,5,6-tetrachloropyridin-2-amine by the four electron-withdrawing chlorine atoms. The nitrogen atom's lone pair can also be protonated or coordinate to Lewis acids under typical SEAr conditions, further deactivating the ring. youtube.com Consequently, direct electrophilic substitution on the pyridine ring of this compound is challenging and often requires harsh reaction conditions with generally low yields. youtube.com
Reactions such as nitration or sulfonation on the pyridine nucleus of this compound are not commonly reported in the literature due to these deactivating effects. youtube.comrsc.org To achieve substitution, activation of the pyridine ring is often necessary. One common strategy is the formation of a pyridine N-oxide. The N-oxide group is activating and directs electrophiles to the ortho and para positions. However, in the case of this compound, all ring carbons are already substituted, precluding this approach for introducing new substituents directly onto the ring. rsc.orgwikipedia.org
Nucleophilic Displacement Reactions Involving Halogen and Amine Functionalities
The electron-deficient nature of the tetrachlorinated pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). uoanbar.edu.iq The chlorine atoms, particularly at the 2- and 4-positions (relative to the ring nitrogen), are activated towards displacement by nucleophiles. In this compound, the chlorine atoms can be sequentially or selectively replaced by various nucleophiles.
Common nucleophiles employed in these reactions include:
Amines: Reaction with primary or secondary amines can lead to the formation of di-, tri-, or poly-aminopyridines. nih.govresearchgate.net
Alkoxides: Treatment with sodium or potassium alkoxides can introduce alkoxy groups onto the pyridine ring.
Thiols: Thiolates can displace chlorine atoms to form the corresponding thioethers.
The regioselectivity of these substitution reactions is influenced by both electronic and steric factors. Generally, the chlorine at the 4-position is the most reactive towards nucleophilic attack, followed by the chlorine at the 2- (or 6-) position, and lastly the chlorines at the 3- and 5-positions. uoanbar.edu.iq However, the presence of the amino group at the 2-position can influence this reactivity pattern.
Table 1: Examples of Nucleophilic Substitution Reactions on Chlorinated Pyridines
| Starting Material | Nucleophile | Product | Reference |
|---|---|---|---|
| 2,3,5,6-Tetrachloropyridine (B1294921) | Arylboronic Acids | Tetraarylated Pyridines | researchgate.net |
| Pentachloropyridine (B147404) | Ammonia (B1221849) | Aminotetrachloropyridine | researchgate.net |
The primary amine group at the 2-position is nucleophilic and can undergo a variety of reactions typical of aromatic amines. libretexts.org However, its nucleophilicity is somewhat diminished due to the electron-withdrawing effect of the tetrachlorinated pyridine ring.
Common reactions involving the amine group include:
Alkylation: The amine can be alkylated, although over-alkylation to form secondary and tertiary amines is possible. libretexts.orgchemguide.co.uk
Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides.
Diazotization: The amine can be converted to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of functional groups. youtube.com
Formation of Functionalized Derivatives via Coupling Reactions
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize halogenated pyridines like this compound.
The chlorine atoms on the pyridine ring serve as excellent handles for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction pairs the chlorinated pyridine with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. Site-selective couplings can be achieved by carefully controlling the reaction conditions. For instance, studies on pentachloropyridine have shown that the 2- and 6-positions are the most reactive, allowing for the selective synthesis of mono- or diarylated products. researchgate.netresearchgate.net A similar reactivity pattern is expected for this compound.
Stille Coupling: This reaction involves the coupling of the chlorinated pyridine with an organotin reagent. organic-chemistry.orgwikipedia.org The Stille reaction is known for its tolerance of a wide range of functional groups. libretexts.org
Sonogashira Coupling: This coupling reaction introduces an alkyne moiety by reacting the chlorinated pyridine with a terminal alkyne in the presence of palladium and copper co-catalysts. wikipedia.orgorganic-chemistry.orgyoutube.com This method has been used to synthesize various alkynylpyridines from polychlorinated precursors. rsc.org
Table 2: Examples of Cross-Coupling Reactions on Polychlorinated Pyridines
| Reaction Type | Starting Material | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pentachloropyridine | Arylboronic acid | Pd catalyst | 2-Aryl-3,4,5,6-tetrachloropyridine | researchgate.net |
| Suzuki-Miyaura | 2,3,5,6-Tetrachloropyridine | Arylboronic acid | Pd2(dba)3 | Mono-, di-, tri-, and tetraarylated pyridines | researchgate.net |
| Sonogashira | Pentachloropyridine | Terminal Alkyne | Pd/Cu catalyst | Pentaalkynylpyridines | researchgate.net |
The 2-amino group can be readily converted into amides and ureas, which are important functional groups in medicinal chemistry and materials science.
Amidation: The amine can be acylated using various methods. This can be a direct reaction with an acyl chloride or anhydride, or a catalyzed reaction such as the oxidative amidation of an aldehyde. researchgate.netrsc.org These reactions lead to the formation of N-(tetrachloropyridin-2-yl)amides.
Ureation: The reaction of the 2-amino group with isocyanates or carbamoyl (B1232498) chlorides provides the corresponding urea (B33335) derivatives. Another approach involves the reaction of pyridine N-oxides with 2-chloroimidazoline derivatives, which can lead to the formation of cyclic urea structures. researchgate.net The synthesis of ureas from aminopyridines can also be achieved by reaction with phosgene (B1210022) or urea itself to form a di-pyridyl urea intermediate. google.com
Cycloaddition and Condensation Reactions Involving this compound
Cycloaddition and condensation reactions are powerful tools in organic synthesis for the construction of cyclic and polycyclic frameworks. In the context of this compound, these reactions leverage the nucleophilic character of the amino group and the potential for the pyridine ring to participate in or influence such transformations.
Cycloaddition Reactions:
While specific examples of cycloaddition reactions directly involving this compound are not extensively documented in readily available literature, the principles of cycloaddition chemistry suggest potential pathways. The electron-deficient nature of the tetrachlorinated pyridine ring could render it a potential dienophile in Diels-Alder or [4+2] cycloaddition reactions. libretexts.orglibretexts.org Conversely, the aminopyridine system could, under certain conditions, act as a diene. For instance, in inverse-electron-demand Diels-Alder reactions, an electron-rich diene reacts with an electron-poor dienophile. The amino group enhances the electron density of the pyridine ring, which might allow it to react with highly electrophilic dienophiles.
Condensation Reactions:
Condensation reactions of 2-aminopyridines with various carbonyl compounds are a well-established method for the synthesis of fused heterocyclic systems, particularly pyrimidines. researchgate.netjchr.orgnih.gov These reactions typically involve the nucleophilic attack of the amino group on a carbonyl carbon, followed by cyclization and dehydration.
A common strategy involves the reaction of 2-aminopyridines with β-dicarbonyl compounds, such as β-ketoesters or 1,3-diketones, to form fused pyridopyrimidines. researchgate.net For this compound, this would involve the initial formation of an enamine or imine intermediate, followed by intramolecular cyclization onto the pyridine ring, though the high degree of chlorination might influence the reactivity and regioselectivity of the cyclization step.
The general mechanism for the condensation of a 2-aminopyridine (B139424) with a β-ketoester to form a pyridopyrimidine is outlined below:
Nucleophilic attack: The exocyclic amino group of this compound attacks one of the carbonyl groups of the β-ketoester.
Intermediate formation: A hemiaminal or enamine intermediate is formed.
Cyclization: The endocyclic pyridine nitrogen attacks the second carbonyl group, leading to the formation of a six-membered ring.
Dehydration: Elimination of a water molecule results in the formation of the aromatic fused pyrimidine (B1678525) ring.
The table below illustrates representative examples of condensation reactions of aminopyridine derivatives with dicarbonyl compounds, which serve as a model for the expected reactivity of this compound.
| Amine Reactant | Carbonyl Reactant | Product | Reference |
| 2-Aminopyridine | Ethyl acetoacetate | 2-Methylpyrido[1,2-a]pyrimidin-4-one | researchgate.net |
| 2-Aminopyridine | Diethyl malonate | Pyrido[1,2-a]pyrimidine-2,4-dione | researchgate.net |
| 2-Amino-3-cyanopyridine | Acetylacetone | 2,4-Dimethyl-5-cyanopyrido[1,2-a]pyrimidine | sciencescholar.us |
Exploration of Novel Reaction Pathways and Product Formation
The unique substitution pattern of this compound makes it a substrate for the exploration of novel reaction pathways, potentially leading to new and unexpected molecular architectures.
One area of interest is the further functionalization of the pyridine ring through nucleophilic aromatic substitution (SNAr) reactions. Despite the presence of the deactivating amino group, the high degree of chlorination activates the ring towards substitution. This could be exploited in tandem with condensation or cycloaddition reactions to generate highly functionalized fused systems.
Another avenue for novel reactivity involves unexpected condensation pathways. For instance, reactions of 2-aminopyridine with barbituric acid derivatives in DMF have been shown to yield unexpected Mannich-type condensation products. scielo.org.mx The reaction of this compound under similar conditions could lead to novel, highly chlorinated barbiturate (B1230296) adducts.
Furthermore, the development of one-pot, multicomponent reactions involving this compound could provide efficient access to complex heterocyclic libraries. sciencescholar.usresearchgate.net For example, a three-component reaction between this compound, an aldehyde, and a β-dicarbonyl compound could potentially lead to the formation of functionalized pyridopyrimidines in a single synthetic operation.
The table below summarizes potential novel reaction pathways and the expected classes of products based on the known reactivity of similar heterocyclic systems.
| Reaction Type | Potential Reactants | Expected Product Class |
| Tandem SNAr/Condensation | Nucleophile (e.g., alkoxide), β-Diketone | Functionalized Pyridopyrimidines |
| Mannich-type Condensation | Barbituric Acid, Formaldehyde source (e.g., DMF) | Barbiturate-Pyridinamine Adducts |
| Multicomponent Reaction | Aldehyde, β-Ketoester | Dihydropyridopyrimidines |
Spectroscopic and Analytical Methodologies for the Characterization of 3,4,5,6 Tetrachloropyridin 2 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. For 3,4,5,6-Tetrachloropyridin-2-amine, due to the absence of protons on the pyridine (B92270) ring, ¹H NMR provides limited but crucial information, primarily from the amine group protons. In contrast, ¹³C NMR and advanced 2D-NMR techniques are vital for mapping the carbon skeleton and confirming the substitution pattern.
¹H and ¹³C NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to be relatively simple. The primary signal of interest would be from the protons of the amino group (-NH₂). This signal typically appears as a broad singlet, and its chemical shift can be influenced by the solvent, concentration, and temperature. In a typical deuterated solvent like DMSO-d₆, the amine protons of similar aminopyridines often resonate in the range of 5.0-8.0 ppm. rsc.org The absence of any other signals in the aromatic region would confirm the complete substitution of the pyridine ring's hydrogen atoms.
The ¹³C NMR spectrum is significantly more informative for this compound. It is expected to show five distinct signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts of these carbons are influenced by the electronegativity of the chlorine and nitrogen atoms. The carbon atom attached to the amino group (C-2) would likely appear at a different chemical shift compared to the carbons bonded to chlorine atoms (C-3, C-4, C-5, and C-6). Based on data for related chloropyridines and aminopyridines, the carbon signals for this compound can be predicted to fall within the general range for substituted pyridines, typically between 110 and 160 ppm. rsc.orgchemicalbook.com The specific shifts would provide a unique fingerprint for the molecule.
| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |
| ¹H (NH₂) | 5.0 - 8.0 | Broad Singlet | Chemical shift is solvent and concentration dependent. |
| ¹³C (C-2) | ~150 - 160 | Singlet | Downfield shift due to attachment to two nitrogen atoms (ring and amino). |
| ¹³C (C-3) | ~120 - 130 | Singlet | Shift influenced by adjacent chlorine and C-2 with amino group. |
| ¹³C (C-4) | ~135 - 145 | Singlet | Shift influenced by adjacent chlorine atoms. |
| ¹³C (C-5) | ~125 - 135 | Singlet | Shift influenced by adjacent chlorine atoms. |
| ¹³C (C-6) | ~140 - 150 | Singlet | Downfield shift due to adjacent nitrogen and chlorine. |
| This is an interactive data table based on predicted values from analogous compounds. |
Advanced NMR Techniques (2D-NMR) for Connectivity Mapping
While ¹H and ¹³C NMR provide fundamental information, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals and confirming the connectivity of the atoms, especially for complex derivatives.
COSY (Correlation Spectroscopy): In the case of this compound itself, a COSY spectrum would not be very informative for the core structure due to the lack of proton-proton coupling on the pyridine ring. However, for derivatives with protons on substituents, COSY is essential for identifying coupled proton networks. sdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. columbia.eduscience.gov For this compound, an HSQC spectrum would show a correlation between the amine protons and the C-2 carbon, definitively assigning the C-2 signal.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is particularly powerful as it reveals correlations between protons and carbons that are two or three bonds away. columbia.eduscience.gov For the title compound, the amine protons would be expected to show correlations to C-3 and potentially C-6, providing crucial evidence for the substitution pattern. For instance, a correlation between the NH₂ protons and the carbon at the 3-position would confirm their proximity.
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula of this compound (C₅H₂Cl₄N₂). The presence of four chlorine atoms gives rise to a highly characteristic isotopic pattern in the mass spectrum. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio), the molecular ion will appear as a cluster of peaks. chemguide.co.uk The relative intensities of these peaks (M, M+2, M+4, M+6, M+8) can be calculated and compared with the experimental data to confirm the presence of four chlorine atoms.
| Ion | Relative Abundance (Calculated) |
| [M]⁺ | 100.0 |
| [M+2]⁺ | 129.8 |
| [M+4]⁺ | 63.2 |
| [M+6]⁺ | 13.7 |
| [M+8]⁺ | 1.1 |
| This is an interactive data table showing the theoretical isotopic cluster for a molecule containing four chlorine atoms. |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). nih.govnih.gov The analysis of the resulting fragment ions provides valuable structural information. For this compound, the fragmentation pathways are expected to be dominated by the loss of chlorine atoms and potentially the elimination of small neutral molecules like HCN or HCl. The fragmentation of related chlorinated pyridines often involves the sequential loss of chlorine radicals or HCl. researchgate.net The stability of the pyridyl ring may lead to characteristic ring cleavage patterns as well. Studying these fragmentation pathways helps to confirm the arrangement of the substituents on the pyridine ring.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present.
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-N bonds of the amino group, as well as vibrations associated with the chlorinated pyridine ring. The N-H stretching vibrations of the primary amine are typically observed in the region of 3300-3500 cm⁻¹, often as two distinct bands corresponding to symmetric and asymmetric stretching. tsijournals.com The N-H bending (scissoring) vibration is expected around 1600-1650 cm⁻¹. tsijournals.com The C-Cl stretching vibrations for aryl chlorides typically appear in the region of 1000-1100 cm⁻¹. The pyridine ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region. tubitak.gov.traps.org
Raman spectroscopy provides complementary information. While N-H stretching vibrations are often weak in Raman spectra, the symmetric ring breathing mode of the pyridine ring is typically a strong and sharp band. researchgate.netresearchgate.net The C-Cl stretching modes are also generally observable in the Raman spectrum. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. cdnsciencepub.comcapes.gov.br
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |
| N-H Stretching (asymmetric & symmetric) | 3300 - 3500 | IR |
| N-H Bending (scissoring) | 1600 - 1650 | IR |
| C=C/C=N Ring Stretching | 1400 - 1600 | IR, Raman |
| C-N Stretching | 1250 - 1350 | IR |
| C-Cl Stretching | 1000 - 1100 | IR, Raman |
| Pyridine Ring Breathing | 980 - 1050 | Raman (strong) |
| This is an interactive data table of expected vibrational frequencies. |
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Visible spectroscopy is a valuable tool for investigating the electronic transitions within molecules containing chromophores. In aromatic systems like pyridine derivatives, the absorption of UV-visible light promotes electrons from lower energy molecular orbitals (π, σ, and n) to higher energy anti-bonding orbitals (π* and σ*). The highly chlorinated pyridine ring, coupled with the amino group in this compound, influences the energy of these transitions.
The electronic spectrum of pyridine itself exhibits characteristic absorption bands arising from n→π* and π→π* transitions. The presence of the amino group (-NH2), a strong auxochrome, and multiple electron-withdrawing chlorine atoms on the pyridine ring of this compound significantly modifies the absorption profile. The amino group, through its lone pair of electrons, can engage in resonance with the pyridine ring, affecting the energy of the π orbitals. Conversely, the inductive effect of the chlorine atoms stabilizes the π orbitals. This interplay of electronic effects dictates the specific wavelengths of maximum absorption (λmax).
While specific UV-Vis spectral data for this compound is not extensively documented in publicly available literature, analysis of related aminopyridine and chloropyridine derivatives provides insight into the expected spectral behavior. For instance, studies on other aminopyridine derivatives show absorption bands that are sensitive to solvent polarity and pH due to the potential for protonation of the amino group and the pyridine nitrogen. researchgate.net The absorption spectra of furopyridine derivatives, which also contain a substituted pyridine ring, show characteristic bands in the 250 to 390 nm range, attributed to π → π* and n → π* transitions. researchgate.net For 2-amino-5-chloropyridine, a related compound, the UV-Vis absorption spectrum recorded between 200 to 800 nm shows a cut-off wavelength at 348 nm. researchgate.net
The analysis of conjugation involves assessing the extent of the delocalized π-electron system. The planarity of the pyridine ring in conjunction with the amino group allows for effective overlap of p-orbitals, leading to a conjugated system. The absorption maxima and their intensities are indicative of the extent of this conjugation. Any steric hindrance that might force the amino group out of the plane of the pyridine ring would disrupt this conjugation and likely result in a hypsochromic shift (shift to shorter wavelength) and a decrease in molar absorptivity.
Table 1: Expected UV-Visible Absorption Characteristics of Halogenated Aminopyridines
| Transition Type | Expected Wavelength Range (nm) | Influencing Factors |
| n → π | Longer wavelength, lower intensity | Solvent polarity, presence of heteroatoms |
| π → π | Shorter wavelength, higher intensity | Extent of conjugation, substituent effects |
This table represents generalized expectations for this class of compounds based on established principles of UV-Visible spectroscopy.
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are indispensable for the separation, purification, and purity verification of this compound and its derivatives. The choice of method depends on the volatility and polarity of the analyte, as well as the nature of the sample matrix.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. ccsknowledge.com Given that many amines can be challenging to analyze by GC due to their polarity and potential for adsorption onto the column, derivatization is often employed to increase volatility and improve peak shape. mdpi.com For halogenated pyridines, GC is a suitable method. For instance, the analysis of 3,5,6-trichloropyridinol, a metabolite of the pesticide chlorpyrifos (B1668852), is well-established using GC. nih.gov While specific GC methods for this compound are not widely published, general principles for amine analysis would apply. This includes the use of base-deactivated columns to minimize tailing and the potential for derivatization of the amino group to reduce its polarity. bre.com
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. thermofisher.com HPLC is particularly well-suited for the analysis of polar compounds like aminopyridines. Reversed-phase HPLC, using a non-polar stationary phase and a polar mobile phase, is a common approach. The retention of aminopyridines can be controlled by adjusting the mobile phase composition, such as the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to an aqueous buffer, and the pH of the buffer. helixchrom.com The pH is a critical parameter as it affects the ionization state of the basic amino group and the pyridine nitrogen, thereby influencing retention.
In the synthesis of related compounds like 6-Amino-3,4,5-trichloropyridine-2-carboxylic acid, HPLC is used to monitor the progress of the reaction and to confirm the purity of the final product, which often exceeds 95%.
Table 2: General Chromatographic Conditions for Aminopyridine Analysis
| Technique | Column Type | Mobile/Carrier Phase Example | Detector |
| GC | Base-deactivated capillary column (e.g., DB-5MS) | Nitrogen or Helium | Flame Ionization (FID) or Electron Capture (ECD) |
| HPLC | C18 reversed-phase | Acetonitrile/Ammonium Acetate Buffer | UV-Visible or Diode Array (DAD) |
This table provides illustrative examples of conditions that could be adapted for the analysis of this compound.
Hyphenated techniques, which couple a separation technique with a detection method like mass spectrometry, are exceptionally powerful for the analysis of complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the identification power of mass spectrometry. As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint that can be used for structural elucidation and confirmation. The fragmentation pattern of this compound would be expected to show a molecular ion peak, as well as characteristic fragments resulting from the loss of chlorine atoms, the amino group, and cleavage of the pyridine ring. The isotopic pattern of chlorine (approximately 3:1 ratio of 35Cl to 37Cl) would be a key feature in identifying chlorinated fragments. libretexts.org GC-MS methods have been successfully developed for the analysis of related compounds like 3,5,6-trichloropyridinol in various matrices. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice for analyzing non-volatile and thermally labile compounds in complex mixtures. nih.govnih.gov LC-MS is widely used for the analysis of aromatic amines and pyridine derivatives in various fields. nih.gov For this compound, an LC-MS method would likely employ a reversed-phase LC separation followed by detection using an electrospray ionization (ESI) source, which is well-suited for polar, ionizable compounds. The mass spectrometer would provide the molecular weight of the compound and, through tandem mass spectrometry (LC-MS/MS), detailed structural information from the fragmentation of the parent ion. This technique offers high sensitivity and selectivity, making it ideal for trace-level analysis.
Computational and Theoretical Studies on 3,4,5,6 Tetrachloropyridin 2 Amine
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) for Molecular Orbital Analysis
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. researchgate.netnih.gov By calculating the electron density, DFT can determine the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability.
Table 1: Illustrative DFT-Calculated Electronic Properties of 2-Aminopyridine (B139424) and Expected Trends for 3,4,5,6-Tetrachloropyridin-2-amine
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| 2-Aminopyridine (Calculated Example) | -5.8 | -0.5 | 5.3 |
| This compound (Expected Trend) | Lowered | Lowered | Potentially Altered |
Note: The values for 2-Aminopyridine are representative and the trend for this compound is an educated prediction based on substituent effects.
Ab Initio Methods for Energy and Reactivity Prediction
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a pathway to calculate the total energy of a molecule and predict its reactivity from first principles, without empirical parameters. researchgate.net These methods can be used to determine the most stable conformation of this compound by performing geometry optimization.
The planarity of the pyridine (B92270) ring and the orientation of the amino group would be key features determined by these calculations. The steric hindrance between the amino group and the adjacent chlorine atom at the 3-position could lead to a slight twisting of the amino group out of the plane of the pyridine ring. Ab initio calculations can also be used to generate molecular electrostatic potential (MEP) maps, which visualize the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack.
Prediction of Spectroscopic Parameters via Computational Models
Computational models are instrumental in predicting various spectroscopic parameters, which can aid in the identification and characterization of compounds. For this compound, theoretical calculations can predict its vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.
DFT calculations can be employed to compute the vibrational frequencies corresponding to the different normal modes of the molecule. researchgate.net These calculated frequencies can be compared with experimental infrared and Raman spectra to assist in the assignment of spectral bands. Key vibrational modes would include the N-H stretching and bending frequencies of the amino group, C-Cl stretching frequencies, and the characteristic breathing modes of the pyridine ring.
Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁵N) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These predictions are valuable for interpreting experimental NMR data and confirming the molecular structure. The electron-withdrawing chlorine atoms are expected to cause a downfield shift (higher ppm values) for the remaining pyridine proton and carbon atoms compared to simpler aminopyridines.
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor. nih.govnih.govresearchgate.netmdpi.comdergipark.org.trd-nb.info While there are no specific mechanistic studies involving this compound in the provided context, its structural motifs are present in molecules with known biological activity. rsc.org
If this compound were to be investigated for its potential interaction with a biological target, molecular docking simulations could provide initial insights. The simulations would place the molecule into the binding site of a protein and calculate a scoring function to estimate the binding affinity. The results would highlight potential hydrogen bonding interactions involving the amino group and the pyridine nitrogen, as well as hydrophobic interactions involving the chlorinated aromatic ring.
Reaction Mechanism Elucidation through Transition State Calculations
Theoretical chemistry can be a powerful tool for elucidating reaction mechanisms by calculating the structures and energies of transition states. researchgate.net For reactions involving this compound, such as nucleophilic aromatic substitution or reactions at the amino group, computational methods can map out the entire reaction pathway.
By identifying the transition state and calculating its energy relative to the reactants and products, the activation energy of the reaction can be determined. This information is crucial for understanding the kinetics and feasibility of a chemical transformation. For instance, the high degree of chlorination in this compound makes the pyridine ring highly electron-deficient and thus susceptible to nucleophilic attack. Transition state calculations could pinpoint the most likely position for substitution and the energetic barrier for such a reaction.
Structure-Reactivity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies (theoretical aspects)
Structure-Reactivity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their reactivity or biological activity. nih.govnih.govresearchgate.net From a theoretical perspective, this involves calculating various molecular descriptors that quantify different aspects of a molecule's physicochemical properties.
For a series of related tetrachloropyridine derivatives, QSAR models could be developed to predict their reactivity in a particular reaction. Theoretical descriptors could include electronic parameters (e.g., HOMO/LUMO energies, partial atomic charges), steric parameters (e.g., molecular volume, surface area), and lipophilicity parameters (e.g., calculated logP). By establishing a mathematical relationship between these descriptors and the observed reactivity, the behavior of new, unsynthesized compounds can be predicted. Such models are valuable in guiding the design of molecules with desired properties.
Environmental Fate and Transformation Studies of 3,4,5,6 Tetrachloropyridin 2 Amine
Photodegradation Pathways and Products
Another related compound, 3,5,6-trichloro-2-pyridinol (B117793) (TCP), a primary metabolite of the insecticide chlorpyrifos (B1668852), also undergoes photodegradation. researchgate.netresearchgate.net The rate of TCP photolysis is pH-dependent, increasing at higher pH levels. researchgate.net The degradation of TCP can be enhanced by the presence of photosensitizers and involves dechlorination and oxidation processes. researchgate.net
Given the structural similarities, it is plausible that 3,4,5,6-Tetrachloropyridin-2-amine may also be susceptible to photodegradation in the environment, likely through dechlorination and ring cleavage. However, without specific experimental data, the pathways, products, and rates of its phototransformation remain speculative.
Biodegradation Mechanisms in Aquatic and Terrestrial Environments
There is a significant lack of information regarding the biodegradation of this compound. Research on the microbial degradation of this specific compound has not been identified in the available literature.
To infer potential biodegradation pathways, we can again look at related compounds. Aminopyralid (B1667105) is known to be moderately persistent in soil, with microbial metabolism being a primary degradation route, although this process can be slow. beyondpesticides.org Its half-life in soil can range from 32 to 533 days. beyondpesticides.org In aquatic systems, aminopyralid is generally resistant to microbial degradation. beyondpesticides.org
The biodegradation of chlorpyrifos and its metabolite 3,5,6-trichloro-2-pyridinol (TCP) has been more extensively studied. Several bacterial and fungal strains have been identified that can degrade chlorpyrifos and TCP. nih.govresearchgate.netnih.govresearchgate.netmerckmillipore.com For example, the fungus Cladosporium cladosporioides can completely metabolize both chlorpyrifos and TCP. nih.govnih.govmerckmillipore.com The bacterium Paracoccus sp. has also been shown to mineralize chlorpyrifos and TCP. researchgate.net The initial step in the biodegradation of these compounds is often hydrolysis, followed by the degradation of the pyridine (B92270) ring. nih.gov
Given the highly chlorinated nature of this compound, it is likely to be recalcitrant to biodegradation. The presence of four chlorine atoms on the pyridine ring would make it a challenging substrate for microbial enzymes. Reductive dechlorination under anaerobic conditions could be a potential initial step in its biodegradation, but this has not been experimentally verified.
Chemical Hydrolysis and Other Abiotic Transformation Processes
Specific studies on the chemical hydrolysis of this compound are not available. The stability of the C-Cl bonds in the pyridine ring suggests that hydrolysis under normal environmental pH conditions would be slow. For comparison, aminopyralid is stable to hydrolysis in aquatic environments. epa.govepa.gov
The synthesis of related compounds can sometimes provide clues about their stability. For instance, the synthesis of 3,4,5,6-tetrachloropyridin-2-ol (B174922) from 2,3,5,6-tetrachloropyridine (B1294921) can be achieved through acidic or alkaline hydrolysis, suggesting that under specific and more extreme conditions, the chloro-substituents can be replaced. However, these conditions are not typical of the natural environment.
Other abiotic transformation processes have not been documented for this compound.
Sorption and Leaching Behavior in Environmental Matrices
There is no direct data on the sorption and leaching behavior of this compound in soil and other environmental matrices. The mobility of a compound in the environment is influenced by its solubility in water and its tendency to adsorb to soil particles, which is often estimated by the soil organic carbon-water (B12546825) partitioning coefficient (Koc).
For the related compound aminopyralid, it is known to be highly mobile in soil due to its high water solubility and weak sorption to soil particles. beyondpesticides.orgepa.govmass.gov This high mobility creates a potential for leaching into groundwater. beyondpesticides.orgmass.gov
Given that this compound is a polar molecule, it may also exhibit some mobility in soil. However, the presence of four chlorine atoms could increase its lipophilicity compared to less chlorinated pyridines, potentially leading to stronger sorption to organic matter in soil and sediment. Without experimental data on its Koc value and water solubility, its potential for leaching remains unknown.
Table 1: Environmental Fate Properties of Structurally Related Compounds
| Compound | Photodegradation Half-life (aqueous) | Soil Biodegradation Half-life | Hydrolysis | Mobility in Soil |
|---|---|---|---|---|
| Aminopyralid | 0.6 days beyondpesticides.orgepa.govepa.gov | 32 to 533 days beyondpesticides.org | Stable epa.govepa.gov | High beyondpesticides.orgepa.govmass.gov |
| 3,5,6-Trichloro-2-pyridinol (TCP) | pH-dependent researchgate.net | 65 to 360 days nih.gov | Susceptible to alkaline hydrolysis researchgate.net | Mobile researchgate.net |
| This compound | No data available | No data available | No data available | No data available |
Disclaimer: This table presents data for structurally related compounds due to the lack of direct information for this compound.
Development of Analytical Methods for Environmental Monitoring of Transformation Products
No specific analytical methods have been published for the detection and quantification of transformation products of this compound in environmental samples. The development of such methods would be a crucial first step in assessing its environmental fate and exposure.
Standard analytical techniques for monitoring similar chlorinated pyridine compounds in environmental matrices typically involve extraction followed by chromatographic separation and detection. Methods such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) are commonly used for the analysis of pesticides and their degradation products. nih.govresearchgate.net
For any future studies on the environmental fate of this compound, the development of sensitive and selective analytical methods for the parent compound and its potential transformation products would be essential. These methods would need to be validated for various environmental matrices, including water, soil, and sediment.
Applications and Industrial Relevance of 3,4,5,6 Tetrachloropyridin 2 Amine As a Chemical Intermediate
Role in the Synthesis of Agrochemicals
The highly chlorinated nature of the pyridine (B92270) ring in 3,4,5,6-Tetrachloropyridin-2-amine makes it a theoretical candidate for agrochemical synthesis, where such structures are common. However, specific, well-documented examples of its direct application are not prevalent in publicly accessible scientific literature.
Precursor to Chlorinated Pyridinyloxyacetic Acid Derivatives
Intermediate in Pyridine-Based Active Pharmaceutical Ingredient Scaffolds (synthetic aspects)
Pyridine scaffolds are ubiquitous in pharmaceuticals. The multiple chlorine atoms on this compound offer several reactive sites for nucleophilic substitution, making it an interesting, albeit complex, starting material for creating diverse molecular architectures. The amino group provides another point for functionalization. However, a review of available literature does not point to specific instances of this compound being a key intermediate in the synthesis of commercial or late-stage clinical pharmaceutical compounds. Its high degree of chlorination might lead to unfavorable pharmacokinetic properties or challenging synthetic manipulations, potentially limiting its use in this sector.
Utilization in Material Science for Functional Polymer Synthesis
The presence of a reactive amine group and multiple chlorine atoms suggests that this compound could be explored as a monomer or cross-linking agent in the synthesis of functional polymers. For instance, it could potentially be incorporated into polyamides, polyimides, or other polymers to impart properties such as thermal stability, flame retardancy, or specific chemical resistance. Chemical supplier BLD Pharm lists the compound under categories including "Polymer Science Material Building Blocks," hinting at its potential in this field. bldpharm.com However, specific research articles or patents detailing the synthesis and properties of polymers derived from this specific amine are not prominent.
Catalytic Applications and Ligand Development
The nitrogen atom of the pyridine ring and the exocyclic amine group in this compound offer potential coordination sites for metal ions. This suggests a possible application in the development of novel ligands for catalysis. The electronic properties of the pyridine ring, heavily influenced by the four chlorine atoms, could modulate the catalytic activity of a coordinated metal center. Despite this theoretical potential, there is a lack of specific studies in the scientific literature that describe the synthesis and application of metal complexes derived from this compound for catalytic purposes.
Emerging Applications in Niche Chemical Syntheses
In the realm of specialized chemical synthesis, highly functionalized building blocks are often sought after for the construction of complex target molecules. The unique substitution pattern of this compound could make it a valuable reagent in niche applications. For instance, comparative analyses with other chlorinated pyridines, such as 2,5,6-Trichloronicotinamide, suggest that the additional chlorine atom at the 4-position in this compound could influence properties like solubility. Such compounds are often used as building blocks in discovery chemistry. While it is listed as a research chemical by various suppliers, concrete examples of its use in novel synthetic methodologies or the creation of unique molecular probes are not widely reported.
Q & A
Q. What are the established synthetic routes for 3,4,5,6-tetrachloropyridin-2-amine, and what reaction conditions optimize yield and purity?
The synthesis typically involves chlorination of pyridine derivatives or nucleophilic substitution on pre-chlorinated intermediates. For example, halogen exchange reactions using chlorinating agents like PCl₅ under controlled temperatures (100–150°C) can introduce chlorine substituents regioselectively . Optimizing reaction time and stoichiometry of chlorinating agents improves yield, while purification via recrystallization (e.g., using ethanol/water mixtures) enhances purity. Catalytic methods, such as Lewis acid-assisted chlorination, may reduce side products .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Chlorine substituents deshield adjacent protons, producing distinct splitting patterns (e.g., aromatic protons near Cl show δ ≈ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 231.895 confirm the molecular formula C₅H₂Cl₄N₂ .
- X-ray Crystallography : Resolves the planar pyridine ring and Cl/amine spatial arrangement (as seen in structurally related compounds) .
- FT-IR : N-H stretching (≈3300 cm⁻¹) and C-Cl vibrations (≈700 cm⁻¹) are diagnostic .
Q. How does the compound’s stability vary under different storage conditions?
The compound is stable at room temperature but sensitive to moisture due to potential hydrolysis of C-Cl bonds. Storage in anhydrous environments (desiccators, argon atmosphere) at 4°C is recommended. Thermal gravimetric analysis (TGA) indicates decomposition above 250°C .
Advanced Research Questions
Q. How do electron-withdrawing chlorine substituents influence reactivity in nucleophilic aromatic substitution (NAS)?
The chlorine atoms deactivate the pyridine ring, making NAS challenging. However, the amine group at position 2 directs incoming nucleophiles to the para position (C4), which is less hindered. DFT calculations suggest that the electron-deficient ring lowers the energy barrier for NAS at C4 under basic conditions (e.g., K₂CO₃ in DMF) . Experimental studies on analogous compounds show improved yields using polar aprotic solvents .
Q. What computational methods predict tautomeric behavior under varying pH conditions?
Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., B3LYP/6-31G*) reveal that the amine group at C2 can tautomerize to an imine form under acidic conditions (pH < 3). This tautomerism alters electrophilic reactivity, as shown in hydrogenation studies where the imine form resists further reduction .
Q. How can researchers resolve contradictions in reported melting points or solubility data?
Discrepancies may arise from polymorphic forms or impurities. For example, the melting point of 212°C should be verified via differential scanning calorimetry (DSC). Solubility in DMSO (≈10 mg/mL) and ethanol (≈2 mg/mL) can vary with crystallinity. Recrystallization from hot acetonitrile yields a pure monoclinic phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
